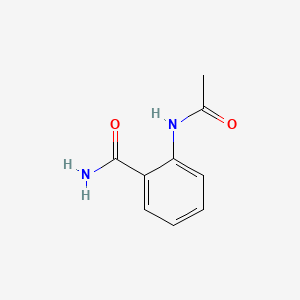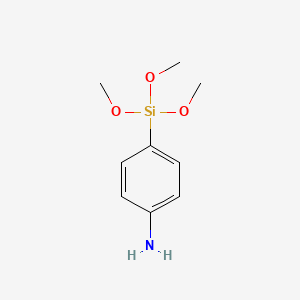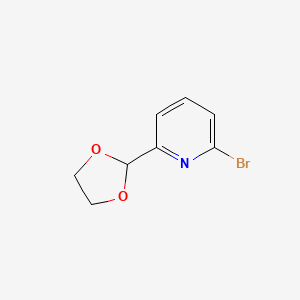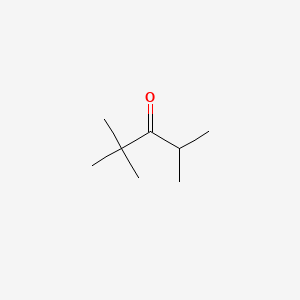
2,2,4-Trimethyl-3-pentanone
Descripción general
Descripción
2,2,4-Trimethyl-3-pentanone, also known as 3-pentanone, is an organic compound belonging to the ketone family. It is a colorless liquid with a pungent odor that is soluble in water and alcohol. The chemical formula of 3-pentanone is C6H12O and its molecular weight is 100.16 g/mol. 3-pentanone is used in a variety of applications, including as a solvent, a fuel, and a reagent in organic synthesis. It has also been used in the production of pharmaceuticals, fragrances, and flavorings.
Aplicaciones Científicas De Investigación
1. Phase Behavior in Chemical Systems
Pavlíček and Wichterle (2012) investigated the phase behavior of 2,2,4-Trimethyl-3-pentanone in binary and ternary systems with other compounds. Their study provided vital data for understanding the equilibrium data of this compound in different chemical systems at various temperatures and pressures, contributing to the field of chemical thermodynamics (Pavlíček & Wichterle, 2012).
2. Enthalpies of Formation and Steric Effects
Research by Sellers (1970) on the enthalpies of formation of aliphatic branched ketones, including this compound, provides insights into its thermodynamic properties. This study highlights the role of steric effects introduced by methyl substitution, contributing to the understanding of molecular energetics in organic chemistry (Sellers, 1970).
3. Reaction Mechanisms and Kinetics
Xie and Saunders (1991) explored the isotope effects in reactions involving 2-pentanone, which can be related to this compound. Their findings on reaction mechanisms and kinetics are significant for understanding how different isotopes influence chemical reactions in organic compounds (Xie & Saunders, 1991).
4. Applications in Enhanced Oil Recovery
Argüelles-Vivas et al. (2020) demonstrated the application of 3-pentanone, a compound related to this compound, in enhancing water imbibition in core flooding of fractured carbonate cores. This research is significant in the field of petroleum engineering, showcasing the potential use of such compounds in oil recovery processes (Argüelles-Vivas et al., 2020).
5. Studies on Metabolism and Toxicology
Olson et al. (1985) identified urinary metabolites of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane in male rats. Although this study focuses on a different but related compound, it provides insights into the metabolism and potential toxicological aspects of similar compounds (Olson et al., 1985).
6. Environmental Impact Assessments
Aschmann et al. (2002) investigated the gas-phase reactions of OH radicals with 2,2,4-trimethylpentane. This research is relevant for understanding the environmental impact and atmospheric chemistry of similar compounds (Aschmann et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,4-trimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCHQRXVZXVQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207281 | |
| Record name | 2,2,4-Trimethyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5857-36-3 | |
| Record name | Pentamethylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,4-Trimethyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-TRIMETHYL-3-PENTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BGD3V6DXM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key finding of the research paper concerning 2,2,4-Trimethyl-3-pentanone?
A1: The research paper [] investigates the acid-catalyzed rearrangement of this compound to 3,3,4-Trimethyl-2-pentanone. The authors utilize carbon-13 labeling to trace the movement of specific carbon atoms during the rearrangement. This provides valuable insight into the reaction mechanism, demonstrating that the rearrangement involves a 1,2-methyl shift.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




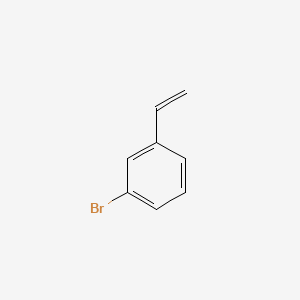

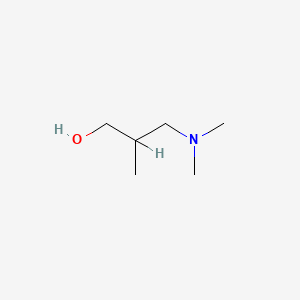


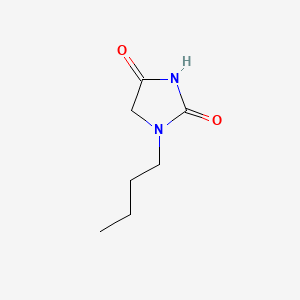
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
